Potassium ferrite

Vue d'ensemble

Description

Potassium ferrite is a compound that has been studied for its use in various fields, including the biomedical area, due to its magnetic properties . It is a salt consisting of ferrioxalate anions, [Fe (C2O4)3]3−, and potassium cations K+ .

Synthesis Analysis

Potassium ferrite can be synthesized by precursor and combustion methods . The thermolysis of potassium hexa (carboxylato)ferrate (III) precursors, K 3 [Fe (L) 6 ]· x H 2 O ( L =formate, acetate, propionate, butyrate), has been carried out in flowing air atmosphere from ambient temperature to 900°C . The same ferrite has also been prepared by the combustion method at a comparatively lower temperature (600°C) and in less time than that of the conventional ceramic method .Molecular Structure Analysis

Potassium ferrite is a monocrystalline solid with an orthorhombic crystalline structure . The formation of spherical nanoparticles with orthorhombic structure has been confirmed by scanning electron microscopy and X-ray diffraction .Chemical Reactions Analysis

Potassium ferrite nanoparticles have been used as catalysts in various organic reactions . The recent catalytic uses of ferrite nanoparticles, especially metal ferrites of Cu, Zn, Ni, Co and Mn, in a wide spectrum of organic reactions such as C–C coupling, aldol condensation, polymerization, hydrogenation, as well as in oxidation reactions have been highlighted .Physical And Chemical Properties Analysis

Potassium ferrite nanomaterials, Mg0.5+xK1−2xFe2O4 (0 ≤ x ≤ 0.35), have been prepared by a cost-effective citrate precursor method annealed at a low temperature of 450°C . The average crystallite size was calculated using a W–H plot and ranged from 22 to 33 nm .Applications De Recherche Scientifique

K2FeO4 K_2FeO_4 K2FeO4

, is a versatile compound with a multitude of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Water Treatment

Potassium ferrate (VI) is renowned for its multi-functional uses in water treatment, including oxidation, algae removal, disinfection, and adsorption flocculation . It is considered a green and efficient water treatment agent that does not cause secondary pollution to the environment. Its effectiveness in removing toxic, harmful, and difficult-to-degrade substances from water makes it a valuable asset in maintaining water quality.

Wastewater Disinfection

The compound has been successfully used as a green agent in the treatment and disinfection of carwash wastewater . It optimizes the removal of chemical oxygen demand, total organic carbon, nitrogen, and phosphorus, significantly reducing the putrid odor and decreasing various bacterial counts, making it a more effective alternative to traditional coagulants like iron chloride.

Environmental Remediation

Potassium ferrate (VI) shows promise in the removal of selected pollutants from water and wastewater, including endocrine-disrupting compounds, surfactants, personal care products, and pharmaceuticals . Its strong oxidizing properties contribute to the degradation of these contaminants, aiding in environmental clean-up efforts.

Advanced Oxidation Processes

Due to its potent oxidizing and coagulating properties, potassium ferrate (VI) could serve as an alternative or an additional option to conventional Advanced Oxidation Processes (AOPs) for the oxidation of selected pollutants in aquatic environments . This application is particularly relevant in the context of stringent environmental regulations and the need for more efficient water treatment methods.

Synthesis of Hyphenated Techniques

Research has explored the development of hyphenated techniques involving potassium ferrate (VI), such as ferrate(VI)–photocatalytic synergistic coupling, ferrate(VI)–PAA synergistic coupling, and ferrate(VI)–PMS synergistic coupling . These techniques combine the advantages of ferrate(VI) with other processes to enhance the overall treatment efficacy.

Oxidation of Organic Pollutants

Potassium ferrate has been studied for its ability to oxidize organic pollutants like phenanthrene . Its strong oxidation potential across the entire pH range and the non-toxic nature of its decomposition products (like Fe 3+) make it a promising candidate for the treatment of water contaminated with organic pollutants.

Mécanisme D'action

Target of Action

Potassium ferrate primarily targets a broad range of organic and inorganic compounds, including pollutants found in wastewater such as pesticides, pharmaceuticals, and drugs . It is also effective against microorganisms and viruses .

Mode of Action

Potassium ferrate interacts with its targets through oxidation, thanks to its extremely high redox potential . This interaction results in the decomposition of the target compounds . In the case of microorganisms and viruses, potassium ferrate can eliminate them .

Biochemical Pathways

The oxidation process facilitated by potassium ferrate disrupts the biochemical processes of targeted compounds. For instance, in the case of sludge cells, potassium ferrate facilitates the disruption of the cell and extracellular polymeric substances (EPS), increasing the proportion of biodegradable organics .

Result of Action

The action of potassium ferrate results in the formation of benign iron hydroxides . This is a significant advantage of using potassium ferrate, as these reaction products have minimal environmental load . In the context of wastewater treatment, the use of potassium ferrate leads to the effective removal of various pollutants .

Action Environment

The action, efficacy, and stability of potassium ferrate are influenced by environmental factors. For instance, potassium ferrate decomposes in contact with water, especially in acidic water . At high ph, aqueous solutions of potassium ferrate are stable . The reactivity of potassium ferrate also increases with temperature .

Orientations Futures

Potassium ferrite nanocrystals have been used for electrocatalytic water splitting at ultrahigh current densities . The development of a high-efficiency trifunctional catalyst with superior electrochemical properties for stable Zn–air batteries and large-current-density H2 production is of great significance .

Propriétés

IUPAC Name |

potassium;iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.K.2O/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPKMCDVBZFQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

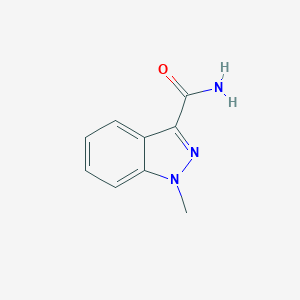

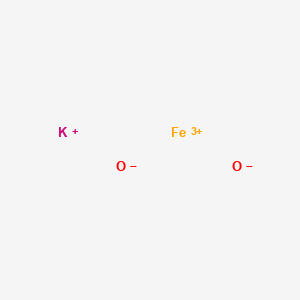

[O-2].[O-2].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium ferrite | |

CAS RN |

12160-44-0, 39469-86-8 | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012160440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ferrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039469868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron potassium oxide (Fe11KO17) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | potassium ferrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What spectroscopic data is available for characterizing Potassium ferrite?

A1: Several spectroscopic techniques are used to characterize potassium ferrite:

- X-ray diffraction (XRD): XRD reveals the crystalline structure of potassium ferrite, identifying phases like orthorhombic KFeO2 [, , , ] or the β″-Al2O3 structure [].

- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide information about the morphology and size of potassium ferrite particles, revealing features like agglomeration, spherical morphology, and nanosheet formation [, , , ].

- Energy-dispersive X-ray spectroscopy (EDAX): EDAX confirms the elemental composition of potassium ferrite and can be used to verify the presence of dopants like silica [, ].

- Fourier Transform Infrared Spectrometer (FTIR): FTIR helps identify functional groups present in potassium ferrite and can confirm the presence of coatings like silica [].

- Mössbauer spectroscopy: This technique provides information about the oxidation state and coordination environment of iron atoms in potassium ferrite [, , ].

Q2: How does silica coating affect the properties of Potassium ferrite nanoparticles?

A3: Silica coating of Potassium ferrite nanoparticles reduces agglomeration, leading to a more uniform, spherical morphology [, ]. This coating also influences magnetic properties, decreasing magnetic saturation due to the presence of a magnetically dead layer of silica [, ].

Q3: What are the catalytic applications of Potassium ferrite?

A3: Potassium ferrite, particularly KFeO2, finds application in various catalytic processes:

- Dehydrogenation of Ethylbenzene: It acts as a key active phase in iron oxide catalysts used for converting ethylbenzene to styrene [, , , , ].

- Photo-Fenton Catalyst: K2Fe4O7, with its narrow band gap, exhibits efficient photocatalytic activity for degrading dyes like methylene blue and crystal violet in the presence of H2O2 under visible light [].

- Electrocatalytic Water Splitting: K2Fe4O7 nanocrystals demonstrate excellent electrocatalytic activity for both hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), showing potential for large-scale hydrogen production [, ].

Q4: How does potassium influence the catalytic activity of iron oxide in dehydrogenation reactions?

A6: Potassium acts as a promoter in iron oxide catalysts, significantly enhancing the activity and selectivity for ethylbenzene dehydrogenation. It facilitates the formation of active potassium ferrite (KFeO2) and influences the surface chemical structure, creating active sites for the reaction [, , , ].

Q5: Have computational methods been used to study Potassium ferrite?

A8: Yes, computational methods like Density Functional Theory (DFT) have been employed to model the migration paths of ions in potassium ferrite structures []. These calculations help understand the ionic conductivity and factors influencing superionic behavior in these materials.

Q6: How does doping affect the properties of Potassium ferrite?

A6: Doping potassium ferrite with various elements can significantly alter its properties:

- Titanium (Ti) Doping: Improves ionic conductivity by widening migration channels in the crystal structure, but excessive doping can hinder conductivity [].

- Vanadium (V) Doping: Enhances the electrocatalytic activity of K2Fe4O7 for water splitting, improving both HER and OER performance [].

- Tin (Sn) Doping: Similar to vanadium doping, tin doping improves the electrocatalytic performance of potassium ferrite nanosheets for H2 production [].

- Divalent Metal Oxides: Doping with divalent metal oxides like MgO, ZnO, CaO, and SrO has been investigated for influencing the electrical conductivity and catalytic activity of potassium ferrites [, ].

Q7: How is potassium ferrite used in environmental remediation?

A10: Potassium ferrite, specifically in the form of KFeO2, can be used as an oxidizing agent for removing pollutants from water [, ]. Its strong oxidizing potential allows it to degrade organic contaminants and remove heavy metals, contributing to wastewater treatment.

Q8: What are the environmental concerns related to Potassium ferrite?

A8: While potassium ferrite itself might not pose significant environmental risks, the production and disposal processes need careful consideration. The use of harsh chemicals during synthesis and the potential release of metal ions during disposal require appropriate management to minimize environmental impact.

Q9: How is the presence and quantity of Potassium ferrite determined?

A9: Various analytical techniques are employed to identify and quantify Potassium ferrite:

Q10: What are the potential biomedical applications of Potassium ferrite?

A10: Potassium ferrite, especially in its nanoparticle form, has shown promise in several biomedical applications:

- Drug Delivery: The magnetic properties of potassium ferrite nanoparticles make them suitable for targeted drug delivery systems [].

- Hyperthermia Treatment: The ability of magnetic nanoparticles to generate heat upon exposure to an alternating magnetic field makes potassium ferrite a potential candidate for hyperthermia treatment of tumors [, ].

Q11: Is Potassium ferrite biocompatible?

A14: Biocompatibility of Potassium ferrite is dependent on factors like particle size, morphology, surface chemistry, and dosage. While some studies suggest biocompatibility at certain concentrations [, , ], thorough toxicological evaluations are crucial before clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.